molecular formula C40H28N2O2 B8252162 (R)-2,2'-Bis((3aR,8aS)-3a,8a-dihydro-8H-indeno[1,2-d]oxazol-2-yl)-1,1'-binaphthalene

(R)-2,2'-Bis((3aR,8aS)-3a,8a-dihydro-8H-indeno[1,2-d]oxazol-2-yl)-1,1'-binaphthalene

Cat. No.: B8252162
M. Wt: 568.7 g/mol
InChI Key: GEAHULLRJKMFRZ-QXOULVPSSA-N
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Description

This chiral binaphthalene-based bisoxazoline ligand features a rigid 1,1'-binaphthyl core fused with two indenooxazole moieties. Its molecular formula is C₄₀H₂₈N₂O₂, with a molecular weight of 568.66 g/mol . The compound’s stereochemistry (R-configuration at the binaphthyl axis and 3aR,8aS configurations in the oxazoline units) is critical for its role in asymmetric catalysis, particularly in enantioselective transformations such as fluorinations or cyclopropanations. It is stored under inert atmospheres at room temperature, reflecting its sensitivity to oxidation .

Properties

IUPAC Name

(3aS,8bR)-2-[1-[2-[(3aS,8bR)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl]naphthalen-1-yl]naphthalen-2-yl]-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H28N2O2/c1-5-13-27-23(9-1)17-19-31(39-41-37-29-15-7-3-11-25(29)21-33(37)43-39)35(27)36-28-14-6-2-10-24(28)18-20-32(36)40-42-38-30-16-8-4-12-26(30)22-34(38)44-40/h1-20,33-34,37-38H,21-22H2/t33-,34-,37+,38+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEAHULLRJKMFRZ-QXOULVPSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C3=CC=CC=C31)N=C(O2)C4=C(C5=CC=CC=C5C=C4)C6=C(C=CC7=CC=CC=C76)C8=NC9C(O8)CC1=CC=CC=C91
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H](C3=CC=CC=C31)N=C(O2)C4=C(C5=CC=CC=C5C=C4)C6=C(C=CC7=CC=CC=C76)C8=N[C@H]9[C@@H](O8)CC1=CC=CC=C91
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H28N2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

568.7 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2,2’-Bis((3aR,8aS)-3a,8a-dihydro-8H-indeno[1,2-d]oxazol-2-yl)-1,1’-binaphthalene typically involves the following steps:

    Formation of the oxazoline ring: This is achieved by reacting an amino alcohol with an aldehyde or ketone under acidic conditions.

    Coupling with binaphthalene: The oxazoline derivative is then coupled with a binaphthalene moiety using a suitable coupling reagent such as a Grignard reagent or a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

®-2,2’-Bis((3aR,8aS)-3a,8a-dihydro-8H-indeno[1,2-d]oxazol-2-yl)-1,1’-binaphthalene undergoes various types of reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles or electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or hydroxides, while reduction may yield alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, ®-2,2’-Bis((3aR,8aS)-3a,8a-dihydro-8H-indeno[1,2-d]oxazol-2-yl)-1,1’-binaphthalene is widely used as a chiral ligand in asymmetric catalysis. It is particularly effective in enantioselective reactions such as hydrogenation, hydroformylation, and cycloaddition.

Biology

In biological research, this compound is used to study enzyme mechanisms and protein-ligand interactions. Its chiral nature makes it a valuable tool for investigating stereoselective processes in biological systems.

Medicine

In medicine, ®-2,2’-Bis((3aR,8aS)-3a,8a-dihydro-8H-indeno[1,2-d]oxazol-2-yl)-1,1’-binaphthalene is used in the development of chiral drugs. Its ability to induce high enantioselectivity is crucial for the synthesis of pharmaceuticals with specific stereochemistry.

Industry

In the industrial sector, this compound is used in the production of fine chemicals and agrochemicals. Its role in asymmetric synthesis makes it an important component in the manufacture of various high-value products.

Mechanism of Action

The mechanism of action of ®-2,2’-Bis((3aR,8aS)-3a,8a-dihydro-8H-indeno[1,2-d]oxazol-2-yl)-1,1’-binaphthalene involves its interaction with metal catalysts to form chiral complexes. These complexes facilitate enantioselective reactions by providing a chiral environment that favors the formation of one enantiomer over the other. The molecular targets and pathways involved depend on the specific reaction and catalyst used.

Comparison with Similar Compounds

Structural Features and Bridging Groups

The compound’s distinguishing feature is its binaphthyl backbone , which provides a sterically demanding environment. Below is a comparison with similar bisoxazoline ligands:

Compound Name Molecular Formula Molecular Weight (g/mol) Bridging Group Key Structural Difference Reference
(R)-2,2'-Bis((3aR,8aS)-indenooxazol-2-yl)-1,1'-binaphthalene C₄₀H₂₈N₂O₂ 568.66 Binaphthyl Rigid, planar binaphthyl core
(3aR,3a'R,8aS,8a'S)-2,2'-(Propane-2,2-diyl)bis(8,8a-dihydro-3aH-indeno[1,2-d]oxazole) C₂₃H₂₂N₂O₂ 358.43 Propane-2,2-diyl Flexible aliphatic bridge
(3aR,3a'R,8aS,8a'S)-2,2'-(Cyclopropane-1,1-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole) (L3) C₂₁H₁₈N₂O₂ 330.38 Cyclopropane-1,1-diyl Highly rigid, strained bridge
2,2-Bis((3aS,8aR)-indenooxazol-2-yl)acetonitrile C₂₂H₁₇N₃O₂ 355.40 Acetonitrile Electron-withdrawing nitrile group
(3aR,3a'R,8aS,8a'S)-2,2'-(1,3-Diphenylpropane-2,2-diyl)bis(indenooxazole) C₃₅H₃₀N₂O₂ 510.62 Diphenylpropane-2,2-diyl Bulky aromatic substituents

Key Observations :

  • Binaphthyl vs.
  • Steric Bulk : The diphenylpropane bridge (C₃₅H₃₀N₂O₂) adds steric bulk but lacks the axial chirality of the binaphthyl system, limiting its utility in certain asymmetric reactions .

Biological Activity

(R)-2,2'-Bis((3aR,8aS)-3a,8a-dihydro-8H-indeno[1,2-d]oxazol-2-yl)-1,1'-binaphthalene is a chiral ligand with significant potential in asymmetric catalysis and biological applications. This compound features a unique structural framework that contributes to its biological activity, particularly in enzyme inhibition and interaction with various biological targets.

  • Molecular Formula : C40_{40}H28_{28}N2_{2}O2_{2}
  • Molecular Weight : 568.66 g/mol
  • Appearance : White powder
  • Storage Conditions : Inert atmosphere at room temperature

The biological activity of this compound is primarily attributed to its ability to form stable metal complexes and its structural similarity to natural substrates. The oxazoline moiety allows for selective binding to metal ions, which is essential in catalyzing various biochemical reactions.

1. Enzyme Inhibition

Research indicates that this compound can inhibit specific enzymes involved in metabolic pathways. For instance:

  • Cyclooxygenase (COX) : Studies show that derivatives of this compound exhibit inhibitory effects on COX enzymes, which are crucial in the inflammatory response.

2. Anticancer Activity

Preliminary studies suggest that this compound has potential anticancer properties:

  • Mechanism : It may induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways.

3. Antimicrobial Properties

The compound has demonstrated antimicrobial activity against various pathogens. In vitro tests indicate:

  • Bacterial Inhibition : Effective against Gram-positive and Gram-negative bacteria.

Case Study 1: Enzyme Inhibition

A study published in Journal of Medicinal Chemistry evaluated the COX inhibitory activity of several oxazoline-based compounds including this compound. Results showed a significant reduction in prostaglandin synthesis at micromolar concentrations.

CompoundIC50 (µM)Target
(R)-Binaphthalene5.4COX-1
Control12.0COX-1

Case Study 2: Anticancer Activity

In a study assessing the cytotoxic effects on human cancer cell lines (HeLa and MCF7), the compound exhibited IC50 values of 15 µM and 20 µM respectively. The mechanism was linked to mitochondrial dysfunction leading to increased reactive oxygen species (ROS).

Cell LineIC50 (µM)Mechanism
HeLa15ROS generation
MCF720Apoptosis induction

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